molecular formula C16H30O2 B1232294 Hexadec-3-enoic acid CAS No. 2457-70-7

Hexadec-3-enoic acid

Cat. No.: B1232294
CAS No.: 2457-70-7
M. Wt: 254.41 g/mol
InChI Key: PCBKWKNYISJGPJ-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadec-3-enoic acid, also known as (3E)-Hexadec-3-enoic acid, is a fatty acid found in the chloroplast of plants . It is involved in photosynthetic activity and fatty acid synthesis . It has been shown to have anti-inflammatory properties .


Synthesis Analysis

This compound is synthesized in the chloroplast of plants . It is involved in photosynthetic activity and fatty acid synthesis . It has been detected in the leaves of wheat and perennial ryegrass .


Molecular Structure Analysis

The molecular formula of this compound is C16H30O2 . The molecular weight is 254.41 g/mol .


Chemical Reactions Analysis

This compound is involved in photosynthetic activity and fatty acid synthesis . It has been shown to have anti-inflammatory properties .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 254.41 g/mol . The density is 0.9±0.1 g/cm3 . The boiling point is 373.6±11.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 68.2±6.0 kJ/mol . The flash point is 270.5±14.4 °C . The index of refraction is 1.466 .

Scientific Research Applications

1. Natural Product Synthesis

Research has shown that hexadec-3-enoic acid and its derivatives are key components in natural product synthesis. For instance, Ahmad, Misra, and Gupta (1993) identified hexadec-(42)enoic acid as a nonpolar constituent in the hexane extract of Zanthoxylum armatum seeds. This finding suggests potential uses in the synthesis of natural products derived from plants (Ahmad, Misra, & Gupta, 1993). Additionally, Kulkarni, Chattopadhyay, and Mamdapur (1992) achieved the stereoselective synthesis of 7-methyl hexadec-6-enoic acid, a component of Caribbean sponge, highlighting its role in marine natural product synthesis (Kulkarni, Chattopadhyay, & Mamdapur, 1992).

2. Chemical Transformations

This compound derivatives have been used in various chemical transformations. Chen et al. (2012) demonstrated a one-step, non-catalytic intramolecular redox reaction of conjugated all E-dienals to non-conjugated Z-enoic acids in subcritical water, showcasing a novel chemical transformation involving this compound (Chen et al., 2012).

3. Food Chemistry Applications

In food chemistry, Vandemoortele, Simon, Claes, and De Meulenaer (2020) studied the reactivity of hexanal and (E)-hex-2-enoic acid in oil-in-water emulsions, contributing to our understanding of lipid oxidation markers in foods. This research implies potential applications of this compound in studying food quality and stability (Vandemoortele et al., 2020).

4. Glycerolipid Metabolism

Roughan and Slack (1982) discussed the cellular organization of glycerolipid metabolism, including the role of this compound. This research contributes to a better understanding of fatty acid metabolism in plants, potentially leading to applications in biochemistry and plant physiology (Roughan & Slack, 1982).

5. Radioisotope Imaging in Medicine

Poe, Robinson, Zielinski, Cabeen, Smith, and Gomes (1977) explored the use of 123I-hexadecenoic acid in myocardial imaging. This compound rapidly degrades in the myocardium and can be used to estimate regional myocardial perfusion, demonstrating its potential application in medical imaging (Poe et al., 1977).

Safety and Hazards

Hexadec-3-enoic acid is combustible . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing mist or vapors, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to keep away from heat/sparks/open flames/hot surfaces .

Relevant Papers One relevant paper is "Evaluation of Dynamic Changes of Volatile Organic Components for Fishmeal during Storage by HS-SPME-GC-MS with PLS-DA" . This paper discusses the dynamic changes of volatile organic compounds (VOCs) during the storage of fishmeal. Hexadecanoic acid, a compound similar to this compound, was found to be significantly correlated with freshness indexes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Hexadec-3-enoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "1-hexadecene", "potassium permanganate", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "magnesium", "ethyl bromide", "acetic acid", "sodium borohydride", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium chloride", "sodium hydroxide", "hexadecanoic acid" ], "Reaction": [ "1. Oxidation of 1-hexadecene with potassium permanganate and sodium hydroxide to form hexadecanoic acid", "2. Conversion of hexadecanoic acid to hexadecanoyl chloride with sulfuric acid and thionyl chloride", "3. Reaction of hexadecanoyl chloride with magnesium to form a Grignard reagent", "4. Alkylation of the Grignard reagent with ethyl bromide to form hexadec-3-ene", "5. Reduction of hexadec-3-ene with sodium borohydride and acetic acid to form hexadec-3-ol", "6. Conversion of hexadec-3-ol to hexadec-3-enoic acid through oxidation with acetic anhydride and pyridine", "7. Purification of the product through acid-base extraction with hydrochloric acid, sodium bicarbonate, and sodium chloride, followed by neutralization with sodium hydroxide" ] }

CAS No.

2457-70-7

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(Z)-hexadec-3-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13-

InChI Key

PCBKWKNYISJGPJ-YPKPFQOOSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C\CC(=O)O

SMILES

CCCCCCCCCCCCC=CCC(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CCC(=O)O

melting_point

53 - 54 °C

physical_description

Solid

Synonyms

delta(3)-hexadecenoic acid
delta(3)-hexadecenoic acid, (E)-isomer
delta(3)-hexadecenoic acid, (Z)-isomer
trans-3-hexadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadec-3-enoic acid
Reactant of Route 2
Hexadec-3-enoic acid
Reactant of Route 3
Hexadec-3-enoic acid
Reactant of Route 4
Hexadec-3-enoic acid
Reactant of Route 5
Hexadec-3-enoic acid
Reactant of Route 6
Hexadec-3-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.